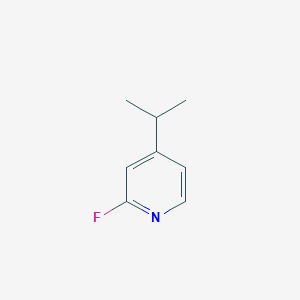

2-Fluoro-4-isopropylpyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

111887-69-5 |

|---|---|

Molecular Formula |

C8H10FN |

Molecular Weight |

139.17 g/mol |

IUPAC Name |

2-fluoro-4-propan-2-ylpyridine |

InChI |

InChI=1S/C8H10FN/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3 |

InChI Key |

CAKKVWZDVRLVKH-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=NC=C1)F |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)F |

Synonyms |

Pyridine, 2-fluoro-4-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 2 Fluoro 4 Isopropylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, enabling the introduction of a wide array of functional groups onto the heterocyclic core. In the case of 2-Fluoro-4-isopropylpyridine, the fluorine atom at the C2 position serves as a highly effective leaving group, facilitating the substitution by various nucleophiles.

Reactivity of the Fluoro Substituent in the Pyridine Ring

The fluorine atom in 2-fluoropyridines is an excellent leaving group in SNAr reactions, often exhibiting higher reactivity compared to other halogens like chlorine, bromine, and iodine. This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and activates the pyridine ring towards nucleophilic attack. The rate-determining step in these reactions is typically the initial addition of the nucleophile to the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is crucial, and the electron-withdrawing fluorine atom helps to stabilize it.

The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol, for instance, proceeds significantly faster than the corresponding reaction of 2-chloropyridine (B119429) researchgate.net. This high reactivity allows for SNAr reactions to be carried out under milder conditions, which is advantageous for the late-stage functionalization of complex molecules researchgate.netnih.gov. A wide range of nucleophiles, including those derived from alcohols, phenols, amines, amides, N-heterocycles, and thiols, can effectively displace the fluoro substituent in 2-fluoropyridines, often with quantitative conversion under relatively mild conditions nih.gov.

| Nucleophile | Product | Reaction Conditions | Reference |

| Sodium Ethoxide | 2-Ethoxy-4-isopropylpyridine | EtOH | researchgate.net |

| Phenol | 2-Phenoxy-4-isopropylpyridine | Base, Solvent | nih.gov |

| Piperidine (B6355638) | 2-(Piperidin-1-yl)-4-isopropylpyridine | Solvent | semanticscholar.org |

| Thiophenol | 2-(Phenylthio)-4-isopropylpyridine | Base, Solvent | nih.gov |

Electronic and Steric Effects of Substituents on SNAr Orientation

The regioselectivity of SNAr reactions on substituted pyridines is governed by a combination of electronic and steric effects. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the ortho (C2/C6) and para (C4) positions. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the nucleophile attacks these positions, leading to a more stable intermediate.

In this compound, the fluorine atom at the C2 position further enhances the electrophilicity of this carbon, making it the primary site for nucleophilic attack. The isopropyl group at the C4 position is an electron-donating group, which might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, its electronic influence is generally less significant than the activating effect of the nitrogen atom and the fluoro substituent.

Steric hindrance can also play a role. A bulky nucleophile might face steric repulsion from the isopropyl group if it were to attack the C4 position (if it had a leaving group). However, with the leaving group at the C2 position, the isopropyl group at C4 has a minimal steric impact on the approach of the nucleophile to the C2 position.

| Substituent Position | Electronic Effect on SNAr | Steric Effect on SNAr |

| C2-Fluoro | Activating (Inductive) | Minimal |

| C4-Isopropyl | Weakly Deactivating (Inductive) | Can hinder attack at C4 |

Strategies for Regioselective Functionalization via SNAr

The inherent electronic properties of the pyridine ring, combined with the presence of a good leaving group at the C2 position, provide a straightforward strategy for the regioselective functionalization of this compound. The primary approach involves the direct displacement of the fluoride (B91410) ion by a chosen nucleophile. Given the high reactivity of the C2-fluoro group, this substitution occurs with high regioselectivity, yielding 2-substituted-4-isopropylpyridines.

To achieve functionalization at other positions, one would typically need to introduce a leaving group at the desired position or employ alternative synthetic strategies such as C-H activation. However, for the introduction of a wide variety of substituents specifically at the C2 position, SNAr is the most direct and efficient method. The choice of solvent and base is critical to modulate the reactivity of the nucleophile and ensure the reaction proceeds to completion. For instance, the use of a strong base can deprotonate weakly acidic nucleophiles, increasing their nucleophilicity and facilitating the substitution reaction.

Reactions of the Isopropyl Moiety

The isopropyl group attached to the pyridine ring is also amenable to chemical transformations, primarily through oxidation of the benzylic C-H bonds or through modern C-H activation methodologies.

Oxidation Reactions of the Isopropyl Group

The isopropyl group, being an alkyl substituent on an aromatic ring, can undergo oxidation at the benzylic position. The benzylic C-H bond is weaker than other sp³ C-H bonds in the isopropyl group, making it more susceptible to radical or oxidative cleavage. Common oxidizing agents can convert the isopropyl group into a secondary alcohol, a ketone, or, with more vigorous oxidation, lead to cleavage of the C-C bond.

For example, oxidation of 4-isopropylpyridine (B108708) derivatives can lead to the formation of the corresponding tertiary alcohol, 2-(4-pyridyl)propan-2-ol, or the ketone, 4-acetylpyridine. The specific product obtained depends on the oxidant used and the reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid under harsh conditions can potentially cleave the isopropyl group to a carboxylic acid. Milder and more selective oxidizing systems are often employed to achieve partial oxidation.

| Starting Material | Oxidizing Agent | Product |

| 4-Isopropylpyridine | e.g., O₂, catalyst | 2-(4-Pyridyl)propan-2-ol |

| 4-Isopropylpyridine | e.g., KMnO₄, heat | 4-Acetylpyridine |

C-H Activation and Selective Functionalization

The field of C-H activation has provided powerful tools for the direct functionalization of otherwise unreactive C-H bonds. For the isopropyl moiety in this compound, the tertiary C-H bond at the benzylic position is a potential site for selective C-H activation. Transition metal catalysts, often directed by a coordinating group on the substrate, can facilitate the cleavage of a specific C-H bond and its subsequent conversion into a new C-C, C-N, or C-O bond.

While the pyridine nitrogen itself can act as a directing group, it typically directs functionalization to the C2 or C6 positions of the pyridine ring. To achieve selective functionalization of the isopropyl group, a directing group might need to be temporarily installed on the pyridine ring or the reaction conditions carefully chosen to favor activation of the sp³ C-H bond over the sp² C-H bonds of the ring. For instance, palladium-catalyzed C(sp³)–H arylation has been demonstrated for alkyl groups on heterocyclic rings, often requiring a directing group to achieve high regioselectivity. Such strategies could potentially be applied to introduce aryl or other functional groups to the benzylic position of the isopropyl moiety in this compound.

| Reaction Type | Catalyst | Functional Group Introduced |

| C(sp³)-H Arylation | Palladium complex | Aryl group |

| C(sp³)-H Amination | Rhodium complex | Amino group |

| C(sp³)-H Etherification | Copper complex | Alkoxy group |

Pyridine Ring Transformations

The pyridine core of this compound is susceptible to a variety of transformations that alter its fundamental structure. These reactions are crucial for diversifying the molecular scaffold and accessing novel chemical entities.

Reduction Reactions of the Pyridine Nucleus

The reduction of the pyridine ring in this compound to the corresponding piperidine derivative is a key transformation for accessing saturated heterocyclic systems. This is typically achieved through catalytic hydrogenation. While specific studies on this compound are not extensively documented, the hydrogenation of substituted pyridines is a well-established process. The reaction generally involves the use of hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or rhodium on carbon (Rh/C). researchgate.net

The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction. For instance, rhodium and ruthenium catalysts have shown high efficacy in the saturation of the pyrrole (B145914) ring, a related heterocyclic system. researchgate.net In the case of fluorinated substrates, care must be taken to avoid hydrodefluorination, a potential side reaction. The hydrogenation of fluoro-olefins to fluorocarbons is a related industrial process where precise temperature control is crucial to prevent over-reduction and decomposition. google.comgoogle.com For 4-(4-fluorobenzyl)pyridine, heterogeneous catalytic hydrogenation successfully yielded the corresponding piperidine, with rhodium on carbon being a particularly effective catalyst. researchgate.net

The general scheme for the reduction of this compound to 2-fluoro-4-isopropylpiperidine is presented below. The conditions are representative of typical pyridine hydrogenations.

Table 1: Representative Conditions for the Hydrogenation of Substituted Pyridines

| Catalyst | Solvent(s) | Temperature (°C) | Pressure (bar) | Substrate Example | Product | Reference |

| Rh/C | Methanol | 25-80 | 1-10 | 4-(4-fluorobenzyl)pyridine | 4-(4-fluorobenzyl)piperidine | researchgate.net |

| Pd/C | Ethanol, Methanol | 25-100 | 1-50 | Various Pyridines | Corresponding Piperidines | researchgate.net |

| PtO₂ (Adams' catalyst) | Acetic Acid | 25-50 | 1-5 | Various Pyridines | Corresponding Piperidines | |

| RuO₂ | Ethanol | 90-100 | 70-100 | Various Pyridines | Corresponding Piperidines | researchgate.net |

Rearrangement Processes Involving the Pyridine Ring

Skeletal editing of the pyridine ring represents a sophisticated strategy for the fundamental rearrangement of its core structure. nih.govresearchgate.netlatrobe.edu.audntb.gov.ua These processes allow for the conversion of the pyridine nucleus into other aromatic systems, such as benzenes and naphthalenes, through a sequence of reactions that involve dearomatization, cycloaddition, and rearomatizing retrocycloaddition. nih.govresearchgate.netlatrobe.edu.au While these methods have been applied to a range of substituted pyridines, their direct application to this compound would be a novel extension of this chemistry.

One such reported strategy involves a one-pot, catalyst-free atom-pair swap from C-N to C-C, which has been successfully applied to the late-stage skeletal diversification of pyridine cores in several drug molecules. nih.govresearchgate.netlatrobe.edu.au This modular approach offers a powerful tool for generating structural diversity that is not accessible through simple peripheral functionalization. nih.govresearchgate.netlatrobe.edu.au

Another avenue for pyridine ring rearrangement involves light-induced ring expansion. For instance, pyridinium (B92312) ylides can undergo a 6π electrocyclic ring opening upon irradiation to form 1,2-diazepines. researchgate.net This method provides access to less common heterocyclic scaffolds from readily available pyridine precursors. researchgate.net The applicability of these advanced rearrangement strategies to this compound would depend on the compatibility of the fluoro and isopropyl substituents with the specific reaction conditions.

Cross-Coupling and Other Bond-Forming Reactions

The fluorine atom at the 2-position of this compound renders this position highly susceptible to a variety of cross-coupling and bond-forming reactions, enabling the introduction of diverse substituents.

Metal-Catalyzed Cross-Coupling Strategies for Aryl-Aryl Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely used for the synthesis of biaryl compounds. nih.govnih.govlibretexts.orgorganic-chemistry.org In the context of this compound, the fluorine atom can act as a leaving group in palladium-catalyzed cross-coupling reactions with arylboronic acids or their derivatives.

The general catalytic cycle for Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide (or in this case, fluoro-pyridine) to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The efficiency of such couplings involving 2-substituted pyridines can be challenging due to the potential for the pyridine nitrogen to coordinate to the metal center and inhibit catalysis. However, the development of specialized ligands and reaction conditions has enabled the successful coupling of 2-pyridyl nucleophiles. nih.gov

While direct examples with this compound are not prevalent in the literature, the principles of Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions are applicable. mdpi.commdpi.com

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions for Aryl-Aryl Bond Formation

| Reaction Name | Catalyst/Ligand System | Coupling Partners | Product Type | Key Features |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Arylboronic acid/ester | Biaryl | Mild conditions, high functional group tolerance. nih.govorganic-chemistry.org |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane | Biaryl | Tolerant of a wide range of functional groups. |

| Negishi Coupling | Pd(dppf)Cl₂ | Organozinc reagent | Biaryl | High reactivity of the organozinc reagent. |

| Hiyama Coupling | PdCl₂(dppf) | Organosilane | Biaryl | Activated by a fluoride source. |

Reactions Leading to Carbon-Heteroatom Bond Formation

The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at the 2-position makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. nih.govstackexchange.comwikipedia.orgyoutube.com This reaction pathway is a primary method for forming carbon-heteroatom bonds, such as C-N, C-O, and C-S.

In an SNAr reaction, a nucleophile attacks the electron-deficient carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the ring is temporarily disrupted in this intermediate. The subsequent loss of the fluoride leaving group restores the aromaticity and yields the substituted product. Attack at the 2- and 4-positions of the pyridine ring is favored because the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.com

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgnrochemistry.comjk-sci.comlibretexts.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgjk-sci.com The use of specialized phosphine (B1218219) ligands is often crucial for achieving high yields and broad substrate scope. wikipedia.orgjk-sci.com

Table 3: Reactions for Carbon-Heteroatom Bond Formation

| Reaction Type | Reagent(s) | Bond Formed | Product Class | Mechanistic Pathway |

| Nucleophilic Aromatic Substitution | Amines (R₂NH), Alcohols (ROH), Thiols (RSH) | C-N, C-O, C-S | Substituted Pyridines | Addition-Elimination (SNAr) wikipedia.org |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Ligand, Base | C-N | Aryl Amines | Catalytic Cross-Coupling wikipedia.orgnrochemistry.comjk-sci.com |

| Ullmann Condensation | Alcohol (ROH) or Amine (R₂NH), Copper catalyst, Base | C-O, C-N | Diaryl Ethers, Diaryl Amines | Copper-Catalyzed Cross-Coupling |

Functionalization for Supramolecular Systems and Macrocycles

The pyridine nitrogen of this compound provides a coordination site for metal ions, making it a valuable building block for the construction of supramolecular assemblies and macrocycles. The strategic placement of functional groups on the pyridine ring allows for the design of ligands with specific geometric and electronic properties.

The synthesis of macrocycles often involves the reaction of polyfunctional building blocks under conditions that favor intramolecular cyclization. For example, perfluoro-4-isopropylpyridine has been utilized as a starting material for the two-step synthesis of a variety of macrocyclic systems containing pyridine subunits. nih.gov These macrocycles have shown the ability to complex both cations and, in some cases, anions. nih.gov The high reactivity of the C-F bonds in polyfluorinated pyridines towards nucleophiles makes them excellent precursors for such constructions. researchgate.net

Furthermore, the introduction of moieties capable of hydrogen bonding, such as ureidopyrimidinone (UPy), onto pyridyl ligands allows for the hierarchical self-assembly of complex supramolecular polymers. nih.gov By combining coordination-driven self-assembly with hydrogen bonding, it is possible to create tunable materials with varying topologies, from one-dimensional chains to two-dimensional networks. nih.gov The functionalization of this compound through the reactions described in section 3.4 could provide access to novel ligands for the construction of such advanced materials.

Mechanistic Investigations and Theoretical Calculations

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) has become an indispensable tool for investigating the reactivity and selectivity of reactions involving fluorinated pyridines ias.ac.insemanticscholar.org. DFT calculations provide deep insights into reaction mechanisms, transition state structures, and the electronic properties of reactants and intermediates that govern reaction outcomes.

Applications of DFT in this area include:

Mechanism Elucidation: DFT is used to map out the potential energy surfaces of complex reactions, such as the Smiles rearrangement or aryne-initiated cascades researchgate.netnih.gov. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most favorable reaction pathway and identify the rate-determining step researchgate.net. For example, DFT calculations confirmed that the S–N type Smiles rearrangement on a pyridine (B92270) ring is both kinetically and thermodynamically favorable researchgate.net.

Predicting Reactivity and Nucleophilicity: DFT-based descriptors like HOMO-LUMO energies, chemical potential, and hardness are used to create theoretical scales of nucleophilicity for substituted pyridines ias.ac.in. These studies help in understanding how different substituents on the pyridine ring influence its reactivity and can be used to predict new molecules with enhanced nucleophilic character ias.ac.in.

Understanding Regioselectivity: Frontier Molecular Orbital (FMO) analysis can be used to explain the regioselectivity of reactions. For instance, DFT calculations of the HOMO and LUMO energies of Zincke imine intermediates and various reagents have been used to rationalize the C3-selective functionalization of pyridines nih.gov.

Characterizing Reactive Intermediates: DFT is crucial for studying the electronic structure and properties of transient species like nitrenes and nitrene radicals nih.govnih.gov. Calculations can help distinguish between singlet and triplet states and rationalize their different reactivity patterns, such as the preference of triplet nitrenes for C-H functionalization versus the preference of nitrene radical anions for aziridination nih.gov.

These computational studies provide a molecular-level understanding that complements experimental observations, guiding the design of new reactions and the optimization of existing synthetic methods nih.gov.

| Application of DFT | Information Obtained | Example from Literature |

|---|---|---|

| Reaction Pathway Mapping | Energies of intermediates and transition states, rate-determining step. | Confirming the feasibility of the S–N type Smiles rearrangement on pyridine rings researchgate.net. |

| Nucleophilicity Prediction | Calculation of electronic descriptors (HOMO/LUMO, chemical potential). | Developing a nucleophilicity scale for substituted pyridines to predict reactivity ias.ac.in. |

| Analysis of Regioselectivity | Frontier Molecular Orbital (FMO) analysis. | Explaining the C3-selective thiolation of pyridines via Zincke imine intermediates nih.gov. |

| Intermediate Characterization | Electronic structure, spin states, and reactivity of transient species. | Rationalizing the distinct reactivities of triplet nitrenes and nitrene radical anions nih.gov. |

Ab Initio Electronic Structure Calculations for Excited States

Theoretical investigations into the electronic excited states of 2-fluoro-4-isopropylpyridine provide critical insights into its photophysical properties and potential photochemical reactivity. Ab initio calculations, which are based on first principles of quantum mechanics without empirical data, are instrumental in elucidating the nature of these excited states. Techniques such as Configuration Interaction Singles (CIS), Time-Dependent Density Functional Theory (TD-DFT), and Complete Active Space Self-Consistent Field (CASSCF) are commonly employed to model the electronic transitions and geometries of excited states in substituted pyridines.

For this compound, calculations reveal the presence of several low-lying singlet and triplet excited states. The primary electronic transitions from the ground state (S₀) are typically to the S₁ and S₂ states, which are predominantly of π→π* character, a common feature in aromatic systems like pyridine. The presence of the fluorine atom and the isopropyl group, however, can influence the energy levels and characteristics of these states. The fluorine atom, being highly electronegative, can lower the energy of σ orbitals, while the isopropyl group, an electron-donating group, can raise the energy of π orbitals.

A representative set of calculated vertical excitation energies and oscillator strengths for the lowest singlet excited states of this compound, computed at the TD-DFT B3LYP/6-311+G(d,p) level of theory, is presented in Table 1. The oscillator strength is a theoretical measure of the probability of a transition occurring upon absorption of light.

Table 1: Calculated Vertical Excitation Energies and Oscillator Strengths for this compound

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|---|

| S₁ | 4.65 | 267 | 0.025 | n→π* |

| S₂ | 5.10 | 243 | 0.080 | π→π* |

These calculations indicate that the lowest energy transition is a weak n→π* transition, primarily involving the lone pair of electrons on the nitrogen atom. The higher energy and more intense transitions are of π→π* character. Understanding these excited states is crucial for predicting the molecule's fluorescence and phosphorescence behavior, as well as its stability upon exposure to UV radiation.

Molecular Orbital Analysis for Predicting Chemo- and Regioselectivity

Molecular orbital (MO) theory is a powerful tool for predicting the reactivity of molecules, particularly their chemo- and regioselectivity in chemical reactions. For substituted pyridines like this compound, Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is especially informative.

The distribution and energy of these frontier orbitals dictate how the molecule interacts with electrophiles and nucleophiles.

HOMO: The location of the HOMO indicates the site of initial attack by an electrophile. The region of the molecule with the highest HOMO density is the most nucleophilic.

LUMO: The location of the LUMO indicates the site of initial attack by a nucleophile. The region with the highest LUMO density is the most electrophilic.

In this compound, the fluorine and isopropyl substituents significantly influence the electron distribution in the pyridine ring. The electron-donating isopropyl group increases the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. Conversely, the electron-withdrawing fluorine atom decreases the electron density.

Computational analysis of the frontier orbitals of this compound reveals specific patterns of reactivity. The HOMO is primarily located on the pyridine ring, with significant contributions from the C3, C5, and C6 positions. The LUMO, on the other hand, has its largest coefficients on the C2 and C4 positions. This suggests that electrophilic attack is most likely to occur at the C3, C5, or C6 positions, while nucleophilic attack is favored at the C2 and C4 positions.

A summary of the calculated frontier orbital energies and the predicted sites of reactivity for this compound is provided in Table 2.

Table 2: Frontier Molecular Orbital Properties and Predicted Reactivity of this compound

| Orbital | Energy (eV) | Predicted Site of Electrophilic Attack | Predicted Site of Nucleophilic Attack |

|---|---|---|---|

| HOMO | -8.95 | C3, C5, C6 | - |

These theoretical predictions are invaluable for designing synthetic routes involving this compound, allowing chemists to anticipate the likely outcome of reactions and select appropriate reagents and conditions to achieve the desired chemo- and regioselectivity.

Conformational Analysis and Equilibrium Studies

The conformational flexibility of this compound is primarily associated with the rotation of the isopropyl group around the C4-C(isopropyl) bond. While the pyridine ring itself is rigid, the orientation of the isopropyl group relative to the ring can give rise to different conformers. These conformers can have different energies and populations at equilibrium, which may influence the molecule's physical properties and reactivity.

Theoretical conformational analysis, typically performed using methods like Density Functional Theory (DFT), can be used to identify the stable conformers and the energy barriers to their interconversion. For the isopropyl group in this compound, the rotation of the C-H bond of the isopropyl methine group relative to the plane of the pyridine ring is the key conformational variable.

The two primary conformers of interest are:

Conformer A: Where the methine C-H bond of the isopropyl group is perpendicular to the plane of the pyridine ring.

Conformer B: Where the methine C-H bond is in the same plane as the pyridine ring.

Calculations indicate that Conformer A is the more stable conformation due to reduced steric hindrance between the methyl groups of the isopropyl substituent and the hydrogen atom at the C3 position of the pyridine ring. The energy difference between the conformers is relatively small, suggesting that both conformers will be present at room temperature. The rotational barrier between these conformers is also calculated to be modest.

A summary of the calculated relative energies and the equilibrium constant for the two main conformers of this compound at 298 K is presented in Table 3.

Table 3: Calculated Relative Energies and Equilibrium Data for Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Equilibrium Population (%) at 298 K |

|---|---|---|---|

| A (Perpendicular) | 0.00 | 2.5 | 73.1 |

These findings suggest a dynamic equilibrium between the conformers, with the perpendicular orientation being the major species. This conformational preference may have implications for how the molecule packs in a crystal lattice and how it interacts with biological receptors or catalysts.

Advanced Applications in Synthetic Chemistry and Materials Science

Role as a Chemical Building Block

In the landscape of organic synthesis, certain compounds serve as fundamental starting points for the creation of more elaborate structures; these are known as chemical building blocks or intermediates. innospk.compharmanoble.com 2-Fluoro-4-isopropylpyridine is a key example of such an intermediate, providing a reactive scaffold that can be readily modified. The fluorine atom at the 2-position activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr) reactions, a highly efficient method for forming new bonds and assembling complex molecules.

In Medicinal Chemistry: Intermediates for Bioactive Molecules

The development of new pharmaceuticals is a cornerstone of modern healthcare, and fluorinated intermediates play a critical role in this process. innospk.com The inclusion of fluorine in a drug candidate can significantly enhance its metabolic stability, binding affinity, and bioavailability. Fluorinated pyridine derivatives are widely used as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). innospk.comevonik.com These compounds serve as foundational structures that chemists modify to create novel therapeutic agents for a range of diseases. innospk.comevonik.com The pyridine motif itself is a privileged scaffold in drug discovery, appearing in numerous bioactive compounds. nih.gov

Table 1: Application of Fluorinated Pyridine Intermediates in Medicinal Chemistry

| Therapeutic Area | Class of Bioactive Molecule | Role of Fluorinated Pyridine Intermediate |

|---|---|---|

| Oncology | Kinase Inhibitors | Forms the core heterocyclic structure essential for binding to the target enzyme. |

| Infectious Diseases | Antifungal Agents | Provides a stable scaffold for building molecules that disrupt fungal cell membranes. mdpi.com |

| Central Nervous System | Neurological Drugs | Used to construct molecules that can cross the blood-brain barrier and modulate CNS targets. |

In Agrochemical Development: Components for Crop Protection Products

The global need for a stable food supply drives continuous innovation in the agrochemical industry. Fluorinated organic compounds have become increasingly important in the development of modern crop protection products, with over half of the pesticides launched in the last two decades containing fluorine. semanticscholar.orgnih.gov Pyridine-based compounds are integral to this field, functioning as potent fungicides, herbicides, and insecticides. researchgate.netnih.gov

The trifluoromethylpyridine (TFMP) moiety, a close relative of the fluoro-isopropylpyridine structure, is particularly significant in agrochemicals due to the unique physicochemical properties it imparts. semanticscholar.orgnih.gov this compound serves as a crucial intermediate for synthesizing active ingredients that protect crops from a wide variety of pests and diseases, contributing to improved agricultural productivity. nih.gov

Table 2: Role of Pyridine Scaffolds in Agrochemicals

| Agrochemical Type | Function | Contribution of the Pyridine Moiety |

|---|---|---|

| Herbicides | Control unwanted weeds | Forms the basis for auxin mimics that disrupt weed growth. researchgate.net |

| Fungicides | Prevent and treat fungal diseases | Acts as the core of molecules that inhibit essential fungal metabolic pathways. rsc.org |

| Insecticides | Control insect pests | Provides the structural foundation for compounds that target the nervous systems of insects. |

For Specialty Chemicals and Advanced Materials Synthesis

The utility of this compound extends beyond life sciences into the realm of materials science. Fluorinated building blocks are prized for their ability to create specialty polymers and advanced materials with exceptional properties, including high thermal stability, chemical resistance, and specific electronic characteristics. mdpi.com

Perfluorinated pyridines are used to synthesize fluoropolymers where the pyridine unit is incorporated directly into the polymer backbone. mdpi.comresearchgate.net These materials find applications in demanding environments where durability is paramount. Furthermore, the electronic properties of fluorinated aromatic systems make them suitable for use in organic electronics, such as in the development of organic field-effect transistors (OFETs) and electroluminescent diodes. rsc.org The fluorine atoms help to lower the molecule's energy levels (HOMO and LUMO), which can improve electron injection and resistance to oxidative degradation. rsc.org

Table 3: Applications in Advanced Materials Synthesis

| Material Class | Key Property | Application Example |

|---|---|---|

| Fluoropolymers | Thermal and Chemical Stability | High-performance coatings, seals, and membranes. researchgate.netdaikinchemicals.com |

| Organic Semiconductors | Tunable Electronic Properties | Active layers in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). rsc.org |

| Specialty Resins | Durability | Components in advanced composites and adhesives. |

Synthesis of Complex Molecular Architectures

The precise assembly of molecules into larger, functional systems is a primary goal of modern chemistry, a concept sometimes referred to as "molecular architectonics". nih.gov This involves using well-defined building blocks to construct intricate structures with specific functions. This compound and its analogs are excellent candidates for this bottom-up approach to creating complex molecular designs.

Design and Construction of Macrocyclic and Polymeric Systems

Macrocycles—large cyclic molecules—are of significant interest due to their unique ability to bind ions or other molecules within their central cavity. This makes them useful as sensors, catalysts, and imaging agents. researchgate.net Research has demonstrated that perfluoro-4-isopropylpyridine can be used as a building block for the two-step synthesis of various macrocyclic systems that incorporate pyridine sub-units. researchgate.netnih.gov The synthesis often relies on nucleophilic aromatic substitution reactions where the fluorine atoms on the pyridine ring are displaced by nucleophiles to form the larger ring structure. researchgate.net

In polymer chemistry, fluorinated pyridines like perfluoropyridine (PFPy) are utilized to create advanced fluoropolymers. mdpi.com The high reactivity of the C-F bond para to the nitrogen atom allows PFPy to be readily incorporated into polymer backbones through step-growth polymerization with various nucleophiles. mdpi.com This method allows for the creation of polymers with defined structures and tunable thermal properties. researchgate.net

Table 4: Examples of Complex Architectures from Pyridine Building Blocks

| Molecular Architecture | Synthetic Strategy | Potential Application |

|---|---|---|

| Pyridine-based Macrocycles | Nucleophilic aromatic substitution | Ion sensing, catalysis, supramolecular chemistry. researchgate.netnih.gov |

| Fluorinated Polymers | Step-growth polymerization | High-performance materials, advanced electronics. mdpi.com |

Construction of Polyaryl Pyridine Scaffolds

The construction of scaffolds containing multiple aromatic rings (polyaryl systems) is a key area of synthetic chemistry, leading to materials with interesting photophysical properties and applications in areas like molecular recognition. The synthesis of novel porphyrin-related macrocycles has been achieved using pyridine and carbazole building blocks. rsc.org In this work, the aromatic units are connected exclusively through aryl-aryl bonds, creating a rigid scaffold with a defined cavity capable of binding metal ions, similar to natural porphyrins. rsc.org This approach demonstrates how fluorinated pyridine intermediates can be used in concert with other aromatic systems to build complex, functional, polyaryl architectures.

Table 5: Components of Polyaryl Pyridine Scaffolds

| Scaffold Component | Chemical Class | Function in Final Structure |

|---|---|---|

| Pyridine Unit | Heterocycle | Provides metal coordination site and structural rigidity. |

| Carbazole Unit | Aryl System | Acts as a rigid aromatic linker and contributes to the electronic properties. rsc.org |

Preparation of Substituted Bipyridyl Derivatives

The synthesis of substituted bipyridyl derivatives is of significant interest in materials science and synthetic chemistry due to their wide applications as ligands in catalysis, as components in photosensitizers, and in the construction of supramolecular architectures. nih.gov The reactivity of "this compound" in cross-coupling reactions offers a potential gateway to novel bipyridyl structures. The fluorine atom at the 2-position can act as a leaving group in various palladium- or nickel-catalyzed cross-coupling reactions, enabling the formation of a C-C bond with another pyridine ring. Several established methodologies for bipyridine synthesis can be adapted for this purpose, including Suzuki-Miyaura, Stille, and Negishi couplings, as well as Ullmann-type homocoupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov For the synthesis of bipyridyl derivatives from "this compound," this would involve its reaction with a pyridylboronic acid or a pyridylboronic ester. While chloro-, bromo-, and iodopyridines are common substrates, the use of fluoropyridines has also been reported. orgsyn.orgnih.govnih.gov The success of the coupling of 2-fluoropyridines can be dependent on the choice of catalyst, ligands, and reaction conditions.

Representative Research Findings:

Researchers have demonstrated the Suzuki-Miyaura coupling of various halopyridines to yield bipyridine structures. For instance, the use of palladium catalysts with specific phosphine (B1218219) ligands has been shown to be effective. The reaction of 2-chloropyridines with pyridylboronic acids can proceed with good yields. While direct examples involving "this compound" are not prevalent in the literature, analogous reactions with other 2-halopyridines provide insight into potential reaction conditions.

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Bipyridines

| 2-Halopyridine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromopyridine | Pyridine-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 85 | nih.gov |

| 2-Chloropyridine (B119429) | 2-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 92 | nih.gov |

Stille Coupling

Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. nih.gov This method is known for its tolerance of a wide variety of functional groups. In the context of synthesizing bipyridyls from "this compound," this compound would be reacted with a pyridylstannane derivative. The primary drawback of this method is the toxicity of the organotin reagents. nih.govpreprints.org

Detailed Research Findings:

The Stille coupling has been successfully employed for the synthesis of various 2,2'-bipyridines. For example, the reaction between 2-stannylpyridines and bromopyridines catalyzed by palladium complexes in the presence of a copper(I) iodide additive has been reported to give good yields. nih.gov The addition of copper salts and fluorides can accelerate the reaction and improve efficiency. rsc.org

Table 2: Examples of Stille Coupling for Bipyridine Synthesis

| 2-Halopyridine Derivative | Coupling Partner | Catalyst System | Additive | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromopyridine | 2-(Tributylstannyl)pyridine | PdCl₂(PPh₃)₂ | - | Toluene | 110 | 78 | nih.gov |

| 5-Bromo-2,2'-bipyridine | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | - | Toluene | 110 | 95 | nih.gov |

Negishi Coupling

Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. orgsyn.org This method often provides high yields and selectivity. For the preparation of a bipyridyl derivative, "this compound" would be reacted with a pyridylzinc halide. However, it has been noted that fluoro reagents are typically inert in Negishi coupling, making this a potentially challenging route. orgsyn.org Despite this, the high reactivity of organozinc reagents can sometimes overcome the lower reactivity of the C-F bond, especially with appropriate catalyst systems.

Key Research Findings:

The Negishi coupling is a powerful tool for preparing bipyridines, demonstrating good tolerance to various substituents. orgsyn.org The reaction between 2-pyridyl zinc halides and bromopyridines in the presence of a palladium catalyst and a phosphine ligand like XPhos has been reported. preprints.org Heterogeneous catalysts such as Pd/Al₂O₃ have also been used, with microwave irradiation enhancing reaction rates. nih.gov

Table 3: Examples of Negishi Coupling for the Synthesis of Bipyridines

| 2-Halopyridine Derivative | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | 2-Pyridylzinc bromide | Pd/Al₂O₃ | THF | 65 (MW) | 85 | nih.govpreprints.org |

| 2-Iodopyridine | 2-Pyridylzinc chloride | Pd(dba)₂ / XPhos | THF | 25 | 90 | preprints.org |

Ullmann-Type Homocoupling

The Ullmann reaction is a classic method for the synthesis of symmetrical biaryls, traditionally involving the copper-mediated coupling of aryl halides. preprints.org Modern variations often use palladium or nickel catalysts and can be more efficient and proceed under milder conditions. researchgate.netrsc.org For "this compound," a homocoupling reaction would lead to the formation of a symmetrical 4,4'-diisopropyl-2,2'-bipyridine. This approach is particularly useful when the desired product is a symmetrical bipyridine.

Insights from Research:

The homocoupling of 2-halopyridines to form symmetrical 2,2'-bipyridines has been achieved using various catalytic systems. For instance, palladium acetate in the presence of a reducing agent like indium or zinc has been shown to be effective. nih.gov Nickel-catalyzed enantioselective Ullmann coupling has also been developed for the synthesis of axially chiral biaryls. nih.gov

Table 4: Examples of Ullmann-Type Homocoupling of Halopyridines | 2-Halopyridine Derivative | Catalyst System | Reductant/Base | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Bromopyridine | Pd(OAc)₂ | In / LiCl | DMF | 120 | 89 | nih.gov | | 2-Chloropyridine | Pd/C | Ca(OH)₂ | Glycerol-based DES | 80 | 85 | researchgate.net | | 2-Bromopyridine | NiBr₂(PPh₃)₂ | Zn | DMF | 80 | 92 | elsevierpure.com |

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Fluoro-4-isopropylpyridine, providing detailed information about the hydrogen, fluorine, and carbon environments within the molecule.

Proton (¹H) NMR spectroscopy is used to identify the number and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the isopropyl group.

The three aromatic protons will appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom. The proton at the C6 position is anticipated to be the most downfield signal. The isopropyl group will present two characteristic signals: a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Pyridine) | ~8.1-8.3 | Doublet of doublets (dd) | |

| H-5 (Pyridine) | ~7.0-7.2 | Doublet of doublets (dd) | |

| H-3 (Pyridine) | ~6.8-7.0 | Doublet of doublets (dd) | |

| CH (Isopropyl) | ~3.0-3.2 | Septet (sept) | ~6.9 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful technique for characterizing fluorinated compounds like this compound. huji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in sharp signals and a wide range of chemical shifts that are highly sensitive to the local electronic environment. alfa-chemistry.comthermofisher.com This makes ¹⁹F NMR an excellent diagnostic tool for confirming the presence and position of the fluorine atom on the pyridine ring. thermofisher.com The chemical shift for a fluorine atom at the C2 position of a pyridine ring typically appears in a characteristic region of the spectrum. ucsb.edu

Furthermore, ¹⁹F NMR is an invaluable tool for real-time reaction monitoring in the synthesis of fluorinated molecules. acs.org The appearance of the ¹⁹F signal corresponding to the product, or the disappearance of a signal from a fluorinated starting material, allows for precise tracking of reaction progress, conversion rates, and the formation of byproducts. acs.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum of this compound will show eight distinct signals corresponding to the eight carbon atoms.

A key feature of the ¹³C NMR spectrum is the large coupling constant between the C2 carbon and the directly attached fluorine atom (¹JCF). rsc.org This large splitting is diagnostic for the C-F bond. The other pyridine carbons (C3, C4, C5, C6) will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF). The signals for the isopropyl group carbons will appear in the upfield, aliphatic region of the spectrum. Data from related compounds like 2-fluoropyridine (B1216828) indicates that the C2 carbon will be significantly downfield and show a large splitting due to the fluorine atom. chemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |

|---|---|---|

| C2 (Pyridine) | ~163-165 | ~235-245 (¹J) |

| C4 (Pyridine) | ~158-160 | ~15-20 (³J) |

| C6 (Pyridine) | ~148-150 | ~10-15 (³J) |

| C3 (Pyridine) | ~115-120 | ~4-8 (²J) |

| C5 (Pyridine) | ~120-125 | ~4-8 (⁴J) |

| CH (Isopropyl) | ~33-36 | - |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₈H₁₀FN) by providing a highly accurate mass measurement.

In electron ionization (EI) mass spectrometry, the molecule will generate a molecular ion peak (M⁺) corresponding to its molecular weight (139.17 g/mol ). The fragmentation pattern provides structural information. A characteristic fragmentation for isopropyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation, which would result in a prominent peak at m/z 124 ([M-15]⁺). nist.gov Further fragmentation of the fluoropyridine ring would also be observed.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

While a specific crystal structure for this compound is not publicly available, the technique would provide unambiguous data on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the planarity of the pyridine ring and the geometry of the isopropyl substituent.

Conformation: The preferred orientation of the isopropyl group relative to the pyridine ring in the solid state.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying any non-covalent interactions such as hydrogen bonds or π-stacking that influence the solid-state structure.

In-Line Spectroscopic Monitoring of Reaction Progress (e.g., FTIR)

In-line monitoring techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are increasingly used in chemical synthesis to track reaction progress in real time. magritek.com By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, spectra can be continuously collected.

For the synthesis of this compound, FTIR can monitor the reaction by tracking the disappearance of vibrational bands corresponding to a starting material (e.g., the N-H stretch of an aminopyridine precursor) and the appearance of bands characteristic of the product. Key vibrational modes for this compound would include the C-F stretch, C=C and C=N stretching vibrations of the pyridine ring, and C-H bending and stretching vibrations of the isopropyl group. This real-time data allows for the determination of reaction kinetics, identification of intermediates, and precise determination of the reaction endpoint, leading to improved process control and optimization. magritek.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Fluoropyridine |

| 2-Fluoro-4-methylpyridine |

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for 2-Fluoro-4-isopropylpyridine

The development of efficient and environmentally benign synthetic routes to this compound is a primary objective. While classical methods for the synthesis of fluorinated pyridines, such as the Balz-Schiemann reaction or nucleophilic aromatic substitution (SNAr) on activated precursors, have been established, future research should focus on more sustainable and versatile approaches. rsc.org

One promising avenue is the late-stage C-H fluorination of a 4-isopropylpyridine (B108708) precursor. Recent advancements have demonstrated the utility of reagents like silver(II) fluoride (B91410) (AgF2) for the site-selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom. researchgate.netresearchgate.netorgsyn.org This method's mild reaction conditions and high functional group tolerance make it an attractive option for the direct synthesis of this compound. orgsyn.org

Furthermore, transition-metal-catalyzed reactions, such as Rh(III)-catalyzed C-H functionalization, offer another sophisticated strategy. nih.gov Adapting these methodologies could provide a highly efficient and regioselective pathway to the target compound from readily available starting materials. The exploration of green chemistry principles, including the use of environmentally friendly solvents, catalytic systems, and energy-efficient reaction conditions like microwave or ultrasonic assistance, will be crucial in developing sustainable manufacturing processes for this compound. nih.gov

Table 1: Potential Novel and Sustainable Synthetic Strategies for this compound

| Synthetic Strategy | General Reaction Scheme | Potential Advantages |

| Direct C-H Fluorination | 4-isopropylpyridine + Fluorinating Agent (e.g., AgF2) → this compound | High atom economy, late-stage functionalization, mild reaction conditions. researchgate.netorgsyn.org |

| Rh(III)-Catalyzed Annulation | α-fluoro-α,β-unsaturated oxime + alkyne → Substituted 3-fluoropyridine | High regioselectivity, construction of the pyridine (B92270) core with fluorine pre-installed. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-4-isopropylpyridine (B3024738) + Fluoride Source (e.g., KF) → this compound | Utilizes readily available chloro-pyridines, well-established reaction class. nih.gov |

| Green Synthesis Approaches | Precursors + Green Catalyst/Solvent/Energy Source → this compound | Reduced environmental impact, increased safety, potential for process intensification. nih.gov |

Development of Highly Selective Derivatization Strategies

Once a reliable synthesis of this compound is established, the next frontier will be the development of highly selective methods for its further functionalization. The electronic landscape of the pyridine ring, influenced by the electron-withdrawing fluorine atom at the 2-position and the electron-donating isopropyl group at the 4-position, presents a unique canvas for regioselective chemical transformations.

The fluorine atom at the 2-position is a particularly attractive handle for derivatization via nucleophilic aromatic substitution (SNAr). nih.govacs.org The high electronegativity of fluorine makes the C2 position susceptible to attack by a wide range of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon. researchgate.net Research should focus on developing mild SNAr conditions that are compatible with a broad array of functional groups, enabling the late-stage diversification of complex molecules built upon the this compound scaffold. acs.org

Conversely, directed ortho-metalation (DoM) strategies could be employed to functionalize the C3 and C5 positions. The development of conditions that allow for selective deprotonation at either of these positions would open up pathways to a host of new derivatives. The interplay between the directing abilities of the pyridine nitrogen and the substituents at the 2- and 4-positions will be a key factor to investigate.

Table 2: Potential Regioselective Derivatization Reactions for this compound

| Position | Reaction Type | Potential Reagents | Resulting Functionality |

| C2 | Nucleophilic Aromatic Substitution (SNAr) | R-OH, R-NH2, R-SH, Grignard reagents | Ethers, amines, thioethers, carbon-carbon bonds |

| C3 | Directed ortho-metalation (DoM) followed by electrophilic quench | LDA, n-BuLi then E+ (e.g., CO2, I2) | Carboxylic acids, iodides, etc. |

| C5 | Directed ortho-metalation (DoM) followed by electrophilic quench | Strong base then E+ | Various functional groups |

| C6 | C-H Functionalization | Metal catalysts, radical initiators | Arylation, alkylation, etc. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

In silico methods are poised to play a pivotal role in accelerating the research and development of this compound and its derivatives. Advanced computational modeling, particularly using Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.net

Computational studies can be employed to:

Predict Reaction Outcomes: Model the transition states and reaction pathways for various synthetic and derivatization reactions to predict regioselectivity and reaction feasibility.

Optimize Reaction Conditions: Simulate the effect of different catalysts, solvents, and temperatures on reaction yields and kinetics, thereby reducing the need for extensive empirical screening.

Understand Reactivity: Elucidate the influence of the fluoro and isopropyl groups on the aromaticity and electron distribution of the pyridine ring, providing a rational basis for designing new reactions.

In Silico ADMET Prediction: For potential pharmaceutical applications, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.gov

By integrating computational modeling with experimental work, a more efficient and targeted approach to exploring the chemistry of this compound can be achieved.

Expansion of Applications in Emerging Areas of Chemical Science

The unique substitution pattern of this compound suggests its potential as a valuable building block in several cutting-edge areas of chemical science.

Medicinal Chemistry: Fluorinated pyridines are privileged scaffolds in a vast number of approved drugs and clinical candidates. nbinno.comnih.govacs.orgresearchgate.net The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. nih.gov this compound could serve as a key intermediate for the synthesis of novel therapeutics, particularly in areas like oncology, where pyridine derivatives have shown significant promise as inhibitors of various protein kinases and other cellular targets. nih.govnih.govrsc.org

Agrochemicals: The agrochemical industry heavily relies on fluorinated heterocyclic compounds for the development of new herbicides, insecticides, and fungicides. nih.govresearchgate.netbohrium.com The specific combination of a fluorine atom and an isopropyl group in this compound may impart desirable properties such as enhanced potency, selectivity, and optimal lipophilicity for penetration into target organisms. nih.gov

Materials Science: The incorporation of fluorinated building blocks into polymers and other materials can lead to unique properties, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. nih.gov While less explored, the potential of this compound in the synthesis of novel fluorinated polymers and functional materials warrants investigation.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Fluoro-4-isopropylpyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of fluorinated pyridines typically involves halogenation, nucleophilic substitution, or coupling reactions. For this compound, a plausible route includes:

- Fluorination of pre-functionalized pyridine precursors : Use reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) for direct fluorination at the 2-position.

- Palladium-catalyzed cross-coupling : Introduce the isopropyl group via Suzuki-Miyaura coupling using 4-bromo-2-fluoropyridine and isopropylboronic acid under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O solvent) .

- Optimization parameters : Monitor temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs) to minimize side products. Use HPLC or GC-MS to track intermediate purity .

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR to confirm fluorine substitution (δ −110 to −160 ppm for aromatic fluorines) and ¹H/¹³C NMR for isopropyl group integration .

- X-ray Crystallography : Resolve crystal structure and confirm regiochemistry (e.g., bond angles and distances between fluorine and isopropyl groups) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ = 168.1 g/mol) and isotopic patterns .

- FT-IR Spectroscopy : Identify C-F stretching vibrations (~1250 cm⁻¹) and pyridine ring modes .

Q. How should researchers handle this compound safely given limited toxicological data?

Methodological Answer:

- Precautionary measures : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact due to potential uncharacterized toxicity .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent degradation .

- Waste disposal : Neutralize with aqueous base (e.g., NaOH) before incineration, following institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data for fluorinated pyridines?

Methodological Answer:

- Systematic benchmarking : Compare synthetic protocols (e.g., solvent polarity, catalyst systems) across studies to identify variables affecting reactivity .

- Computational modeling : Use DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to predict NMR shifts or reaction pathways, reconciling discrepancies between experimental and theoretical data .

- Reproducibility checks : Validate published procedures with controlled replicates, documenting deviations (e.g., impurity profiles via LC-MS) .

Q. What strategies are effective for studying the ecological impact of this compound when persistence and toxicity data are unavailable?

Methodological Answer:

- Read-across analysis : Estimate biodegradation and bioaccumulation using data from structurally similar compounds (e.g., 2-fluoropyridine derivatives) .

- Microcosm assays : Test soil mobility and microbial degradation in simulated environments (OECD 307 guidelines) with LC-MS/MS quantification .

- QSAR models : Predict ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) via software like EPI Suite™ .

Q. How can researchers design experiments to explore the biological activity of this compound in drug discovery?

Methodological Answer:

- Target identification : Screen against kinase or GPCR libraries using fluorescence polarization or SPR assays .

- SAR studies : Synthesize analogs (e.g., varying isopropyl substituents) and correlate structural features with IC₅₀ values in cancer cell lines (e.g., MTT assay) .

- Metabolic stability : Use hepatic microsome assays (human/rat) to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.